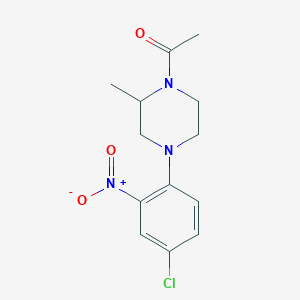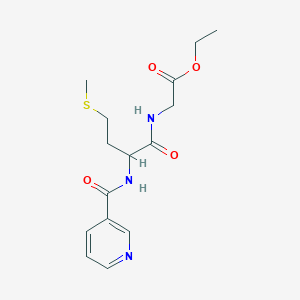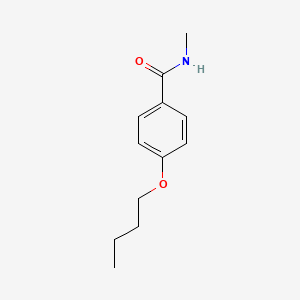
4-(4-methoxyphenyl)-N-(4-pyridinylmethyl)-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-(4-pyridinylmethyl)-2-butanamine, commonly known as MPB-44, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained attention due to its potential use in scientific research. MPB-44 is a relatively new chemical compound, and its synthesis method, mechanism of action, and biochemical and physiological effects are still under investigation.
Mecanismo De Acción
The mechanism of action of MPB-44 is not well understood. It is believed to act as a monoamine releaser, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in synaptic transmission, which may be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
MPB-44 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may be responsible for its psychoactive effects. It has also been shown to induce hyperthermia and locomotor activity in animal models, which may be useful in studying the mechanisms underlying drug addiction and abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPB-44 in lab experiments include its potential as a tool for studying the mechanisms underlying drug addiction and abuse, as well as its potential as a target for the development of new drugs for the treatment of psychiatric disorders. However, the limitations of using MPB-44 in lab experiments include its relatively new status as a chemical compound, as well as the lack of knowledge regarding its mechanism of action and long-term effects.
Direcciones Futuras
There are several future directions for research on MPB-44. One area of research is the development of new drugs based on its structure, which may have potential applications in the treatment of psychiatric disorders. Another area of research is the investigation of its mechanism of action, which may provide insights into the underlying mechanisms of drug addiction and abuse. Additionally, future research may focus on the long-term effects of MPB-44 on the brain and behavior.
In conclusion, MPB-44 is a relatively new chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, mechanism of action, and biochemical and physiological effects are still under investigation. Further research is needed to fully understand its potential as a tool for studying the mechanisms underlying drug addiction and abuse, as well as its potential as a target for the development of new drugs for the treatment of psychiatric disorders.
Métodos De Síntesis
The synthesis of MPB-44 involves several steps. The starting materials are 4-methoxybenzaldehyde and 4-pyridinecarboxaldehyde, which are reacted with 2-butanamine in the presence of a reducing agent and a catalyst. The resulting product is purified using chromatographic techniques to obtain MPB-44 in its pure form.
Aplicaciones Científicas De Investigación
MPB-44 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter and the dopamine transporter, which are important targets for the development of new drugs for the treatment of psychiatric disorders. MPB-44 has also been found to induce hyperthermia and locomotor activity in animal models, which may be useful in studying the mechanisms underlying drug addiction and abuse.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14(19-13-16-9-11-18-12-10-16)3-4-15-5-7-17(20-2)8-6-15/h5-12,14,19H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYDXHOAZNLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4995334.png)


![5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4995356.png)

![dimethyl 3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4995374.png)
![N-[2-(2-furoylamino)benzoyl]tryptophan](/img/structure/B4995383.png)



![[1-methyl-1-(1-{1-[2-(4-morpholinyl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4995409.png)